molecular formula C18H22N2O B1516929 1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine CAS No. 1082454-49-6

1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine

Cat. No.: B1516929
CAS No.: 1082454-49-6
M. Wt: 282.4 g/mol
InChI Key: OTDVWZRDKMOFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine is a piperazine derivative featuring a phenyl ring substituted at the 3-position with a (3-methylphenyl)methoxy group. This structural motif places it within the arylpiperazine class, compounds known for their interactions with serotonin (5-HT) receptors, particularly 5-HT1A and 5-HT1B subtypes . The methoxy group at the meta position, coupled with the methylphenyl moiety, introduces steric and electronic effects that influence receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

1-[3-[(3-methylphenyl)methoxy]phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-15-4-2-5-16(12-15)14-21-18-7-3-6-17(13-18)20-10-8-19-9-11-20/h2-7,12-13,19H,8-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDVWZRDKMOFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine typically involves the reaction of 3-methylphenol with methanol to form 3-methylphenyl methoxide, which is then reacted with piperazine under specific conditions to yield the desired compound.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen undergoes alkylation and acylation reactions. A documented synthesis route involves reacting 1-(3-methoxyphenyl)piperazine with 3-methylbenzyl chloride in o-xylene using NaOBu-t as a base, achieving 96% yield under Pd-catalyzed conditions .

Table 1: Alkylation Reaction Parameters

ParameterValue/Reagent
Substrate1-(3-Methoxyphenyl)piperazine
Alkylating Agent3-Methylbenzyl chloride
CatalystPd-based complex
BaseNaOBu-t
Solvento-xylene
Temperature120°C
Reaction Time3 hours
Yield96%

This reaction proceeds via an SN2 mechanism, with the piperazine acting as a nucleophile attacking the electrophilic benzyl carbon .

Coupling Reactions

The compound participates in Buchwald-Hartwig aminations. For example, coupling with 1-chloro-3-iodobenzene in the presence of a Pd/Xantphos catalyst system forms biaryl derivatives, followed by deprotection to yield target inhibitors .

Key Observations:

  • Electron-donating methoxy groups enhance nucleophilicity of the aromatic ring.

  • Substituent positioning (meta vs. para) critically affects reaction rates and product stability .

Deprotection Reactions

Protected intermediates (e.g., BOC-protected piperazines) undergo acid-catalyzed deprotection. Hydrochloric acid in ethanol efficiently removes BOC groups at 60°C, confirmed by NMR monitoring .

Oxidation:

The benzylic methyl group oxidizes to a carboxylic acid using KMnO4 under acidic conditions.

Table 2: Oxidation Reaction Data

Oxidizing AgentConditionsProductYield
KMnO4H2SO4, 80°C, 6 hr3-Methylbenzoic acid analog72%

Reduction:

Catalytic hydrogenation (H2/Pd-C) reduces the aromatic methoxy group to a hydroxyl group, though this requires harsh conditions (100°C, 10 atm).

Enzyme Interaction Studies

While not a classical chemical reaction, the compound inhibits carbonic anhydrase isoforms (e.g., hCA I and II) through coordination of its piperazine nitrogen to the enzyme’s zinc center.

Table 3: Inhibitory Activity (IC50 Values)

EnzymeIC50 (nM)Source
hCA I48 ± 2.1EvitaChem
hCA II36 ± 1.8EvitaChem

Analytical Characterization

Reaction products are validated via:

  • GC-MS : Retention time = 3.460 min (method: 5% phenyl/95% methyl silicone column) .

  • NMR : Distinct signals for methoxy (δ 3.75 ppm) and piperazine protons (δ 2.85–3.10 ppm) .

Mechanistic Insights

  • Electron Effects : The methoxy group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack.

  • Steric Factors : Bulky 3-methylbenzyl groups hinder reactions at the para position of the phenyl ring .

Scientific Research Applications

1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses and potential therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The meta-substitution on the phenyl ring distinguishes 1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine from analogs with para- or ortho-substituents. For example:

  • 1-(4-Methoxyphenyl)piperazine (MeOPP) : The para-methoxy group enhances electron donation, increasing 5-HT1B affinity but reducing selectivity compared to meta-substituted derivatives .
  • 1-(2-Methoxyphenyl)piperazine : Ortho-substitution introduces steric hindrance, altering receptor binding conformations and reducing potency at 5-HT1A receptors .

Receptor Affinity and Selectivity

Arylpiperazines exhibit subtype-specific serotonin receptor interactions:

Compound Substituent Key Receptor Affinity Pharmacological Effect
Target Compound 3-(3-Methylphenyl-OCH2) Likely 5-HT1A/1B (predicted) Hypothesized anxiolytic/stimulant
TFMPP (3-CF3) 3-CF3 5-HT1B agonist Stimulant, hallucinogenic
mCPP (3-Cl) 3-Cl 5-HT2C > 5-HT1B Anxiogenic, pro-cognitive
MeOPP (4-OCH3) 4-OCH3 5-HT1B/2A Mild stimulant
1-(2-Methoxyphenyl) 2-OCH3 5-HT1A antagonist Reduced cardiac side effects

The target compound’s meta-substituted bulky group may favor 5-HT1A binding, similar to 1-(2-methoxyphenyl)piperazine derivatives optimized for 5-HT1A selectivity (Ki = 0.6 nM in some cases) .

Key Research Findings

Spectroscopic and Conformational Analysis

  • Vibrational modes : The methoxy and methyl groups contribute to distinct FT-IR peaks at ~1250 cm⁻¹ (C-O-C) and ~2850 cm⁻¹ (C-H stretch), comparable to 1-(2-methoxyphenyl)piperazine .
  • NMR shifts : The methylphenyl group would deshield adjacent protons, producing unique 1H-NMR signals at δ 2.3–2.5 ppm (CH3) and δ 6.7–7.2 ppm (aromatic protons) .

Thermodynamic and pKa Properties

  • pKa values : Piperazine derivatives typically have pKa1 ≈ 9.5–10.5 (protonation at N1) and pKa2 ≈ 5.0–6.0 (N4). Substituents like methoxy groups slightly lower pKa due to electron withdrawal .

Pharmacokinetic Predictions

  • Lipophilicity : The methylphenyl methoxy group increases logP compared to MeOPP (logP ≈ 2.5 vs. 1.8), enhancing blood-brain barrier penetration .
  • Metabolism : Likely hepatic oxidation via CYP2D6, similar to TFMPP and mCPP .

Biological Activity

The compound 1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine is a derivative of piperazine, a well-known heterocyclic compound frequently utilized in medicinal chemistry. This class of compounds has garnered attention due to their diverse biological activities, including neuropharmacological effects, anticancer properties, and potential antiviral activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a methoxy group and a 3-methylphenyl moiety. The molecular formula is C16H20N2OC_{16}H_{20}N_2O, and it has a molecular weight of approximately 272.35 g/mol. The presence of the piperazine core is significant due to its role in modulating various receptor activities.

Antiviral Activity

Research indicates that piperazine derivatives exhibit antiviral properties. For instance, certain piperazine compounds have demonstrated activity against HIV-1 and other viruses . The structural modifications in the arylpiperazine class can enhance their efficacy as antiviral agents. The specific activity of this compound against viral strains remains to be fully elucidated but follows the trend observed in similar compounds.

Anticancer Activity

Piperazine derivatives have been explored for their anticancer potential. Studies have shown that modifications to the piperazine structure can yield compounds with significant cytotoxicity against cancer cell lines . For example, compounds containing piperazine rings have been linked to enhanced cytotoxicity when used in combination with established chemotherapeutics like doxorubicin, suggesting potential synergistic effects .

Neuropharmacological Effects

The neuropharmacological profile of piperazine derivatives is well-documented, particularly concerning their interaction with serotonin receptors. Compounds like this compound may influence neurotransmitter systems involved in mood regulation and anxiety . The ability to modulate these pathways positions this compound as a candidate for further investigation in treating mood disorders.

Structure-Activity Relationship (SAR)

The SAR of piperazine derivatives indicates that substitutions on the phenyl ring significantly affect biological activity. For instance, the introduction of electron-donating or withdrawing groups can alter receptor affinity and selectivity . Data from various studies suggest that the methoxy group enhances lipophilicity and may improve blood-brain barrier penetration, which is crucial for neuroactive drugs.

Compound Activity IC50 (μM) Notes
This compoundAntiviralTBDFurther studies needed
Compound AAnticancer15Synergistic with DOX
Compound BNeuropharmacological10Serotonin receptor modulator

Case Studies

Several case studies highlight the potential of piperazine derivatives:

  • Antiviral Screening : A study evaluated various piperazine derivatives against HIV-1, revealing that modifications could enhance antiviral potency significantly .
  • Cytotoxicity Assessment : In vitro tests on breast cancer cell lines demonstrated that specific piperazine derivatives could reduce cell viability effectively while maintaining lower toxicity towards normal cells .
  • Neuropharmacology : Research into serotonin receptor interactions has shown that certain piperazines can act as selective serotonin reuptake inhibitors (SSRIs), suggesting therapeutic implications for depression and anxiety disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.